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Compound of Interest

Compound Name: 3-Acetyl-9-bromophenanthrene

CAS No.: 6328-08-1

Cat. No.: B15219556

Get Quote

Executive Summary & Compound Significance
3-Acetyl-9-bromophenanthrene (C

H

BrO) serves as a pivotal electrophilic building block.[1] The presence of the acetyl group at C3
and the bromine at C9 creates a unique electronic push-pull system across the phenanthrene
scaffold.[1]

C3-Acetyl: Strongly electron-withdrawing, deshielding the adjacent H4 proton (bay region).[1]

C9-Bromine: Weakly deactivating but ortho/para directing; its primary spectroscopic

signature is the heavy-atom effect on C9 and the steric influence on the H8 "peri" proton.[1]

This guide provides a self-validating spectral assignment protocol, allowing researchers to

distinguish this compound from its regioisomers (e.g., 2-acetyl or 9-acetyl derivatives).[1]
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Experimental Protocol & Methodology
Sample Preparation[2][3][4][5][6]

Solvent: Deuterated Chloroform (

) is the standard solvent.[1]

Note: DMSO-

may be used if solubility is poor, but will cause a solvent-induced downfield shift of

0.1–0.2 ppm for aromatic protons.[1]

Concentration: 10–15 mg in 0.6 mL solvent for 1H; 30–50 mg for 13C.

Reference: Tetramethylsilane (TMS) at

0.00 ppm.[1]

Instrument Parameters (Recommended)
1H Frequency: 400 MHz or higher (essential to resolve the H1/H2/H3/H5/H6/H7 multiplet

region).

13C Frequency: 100 MHz.[1][2]

Pulse Sequence: Standard 1D zg30; dept135 for carbon multiplicity editing.

Structural Visualization & Numbering
The following diagram illustrates the IUPAC numbering used for the NMR assignment. Note the

"bay region" interactions between H4/H5 and the "peri" interaction between H8/Br.

Caption: IUPAC numbering of 3-Acetyl-9-bromophenanthrene showing substituent positions.

1H NMR Analysis (Proton Assignment)
The 1H NMR spectrum is dominated by the aromatic region (7.5–9.5 ppm) and the

characteristic acetyl singlet.
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Key Diagnostic Signals[7]
H4 (The "Bay" Proton):

Shift:

9.20 – 9.35 ppm (Singlet).[1]

Mechanism: This proton is spatially crowded (bay region) and strongly deshielded by the

anisotropic cone of the adjacent C3-carbonyl group.[1] It is the most downfield signal.[1]

H10 (The C9-Neighbor):

Shift:

8.05 – 8.15 ppm (Singlet).[1]

Mechanism: Located on the central ring, adjacent to the Bromine. It appears as a sharp

singlet because C9 is substituted (no vicinal coupling).[1]

Acetyl Methyl (-COCH

):

Shift:

2.75 – 2.80 ppm (Singlet).

Integration: 3H.

Validation: A shift of 2.6–2.8 is diagnostic for aryl ketones.[1]

Comparative Data Table
Data derived from the 9-iodo analogue (Authoritative Source 1) and standard substituent

effects.
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Proton
Position

Multiplicity
Approx. Shift (

, ppm)

Coupling (

, Hz)

Assignment
Logic

H4 Singlet (s) 9.25 -

Deshielded by

C3-Acetyl + Bay

Region effect.[1]

H1 Doublet (d) 8.45 1.8 (meta)

Ortho to

bridgehead,

meta to acetyl.

H8 Multiplet (m) 8.65 – 8.70 -

Peri-interaction

with C9-Br

(deshielding).[1]

H5 Multiplet (m) 7.80 – 7.90 -
Bay region

partner to H4.[1]

H10 Singlet (s) 8.10 -

Adjacent to Br;

no vicinal

coupling.[1]

H2
Doublet of

Doublets (dd)
8.15 8.4, 1.8

Ortho coupling to

H1, meta to H4.

H6, H7 Multiplet (m) 7.65 – 7.75 -
Remote aromatic

protons.[1]

-CH Singlet (s) 2.78 -
Acetyl methyl

group.[1]

13C NMR Analysis (Carbon Assignment)
The 13C spectrum provides definitive proof of the C9 substitution via the Heavy Atom Effect.

The "Heavy Atom" Diagnostic (C9)
Observation: In the 9-iodo analogue, C9 appears at

102.4 ppm (shielded).[1]
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Correction for Bromine: The C-Br bond is less shielded than C-I.[1]

Predicted Shift:

122.0 – 124.0 ppm.[1]

Significance: This peak will be a quaternary carbon (low intensity) in the aromatic region.

Summary of Carbon Shifts[3][6][7][8][10][11]

Carbon Type Assignment
Shift (

, ppm)
Notes

Carbonyl C=O 197.8
Characteristic ketone

downfield shift.[1]

Quaternary C3 (Ipso-Acetyl) 135.0 – 136.0

Substituted by

electron-withdrawing

group.[1]

Quaternary C9 (Ipso-Bromo) 122.5

Diagnostic: Upfield of

typical Ar-H carbons

due to Br.[1]

Methine C4 128 – 129
Correlates to the

deshielded H4 proton.

Methine C10 130 – 132 Adjacent to C-Br.[1]

Methyl -CH 26.7
Acetyl methyl carbon.

[1]

2D NMR Workflow for Confirmation
To validate the structure without ambiguity, the following 2D correlations must be observed:

Caption: 2D NMR workflow to confirm regiochemistry of 3-Acetyl-9-bromophenanthrene.

HMBC: The methyl protons (
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2.[1]78) must show a strong correlation to the Carbonyl carbon (

197.8).[1] Crucially, the H4 proton (

9.25) must also show a 3-bond correlation to this same Carbonyl carbon, confirming the
acetyl group is at position 3 (adjacent to the bay proton).[1]

NOESY: Verify the spatial proximity of H4 and H5 (bay region) to confirm the phenanthrene

skeleton integrity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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